4-(二氟甲氧基)苯乙腈

描述

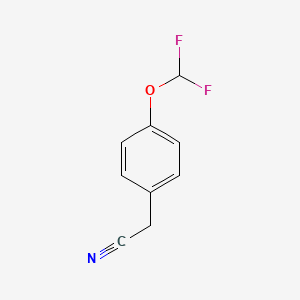

4-(Difluoromethoxy)phenylacetonitrile is a chemical compound that is related to various research studies in the field of organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and reactivity of structurally related compounds. For instance, the synthesis of phenylacetonitrile derivatives is a topic of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxy-3-methoxyphenylacetonitrile, involves multi-step processes that can be optimized for better yields and economic efficiency . Similarly, the synthesis of α-(trifluoromethyl)phenylacetonitrile from the cyanohydrin of α,α,α-trifluoroacetophenone demonstrates the versatility of nitrile groups in organic synthesis . The use of trifluoromethanesulfonic acid as a catalyst in Friedel-Crafts alkylations also highlights the potential for creating complex molecules through strategic catalysis .

Molecular Structure Analysis

The structure of phenylacetonitrile derivatives can be determined using various analytical techniques such as IR spectra, elemental analysis, and NMR . These techniques are crucial for confirming the identity and purity of synthesized compounds. The unexpected reactivity and formation of a trimeric impurity in the case of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile also underscore the importance of structural analysis in understanding the behavior of these molecules .

Chemical Reactions Analysis

The reactivity of phenylacetonitrile derivatives can lead to a range of chemical reactions. For example, difluoro(trimethylsilyl)acetonitrile acts as a cyanodifluoromethylating reagent towards various nucleophiles . The reactivity of 4-phenyl-3-oxobutanenitrile derivatives further illustrates the potential for synthesizing heterocyclic compounds, which are of significant interest in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetonitrile derivatives are influenced by their functional groups and molecular structure. For instance, the presence of difluoromethoxy groups would affect the compound's polarity, boiling point, and solubility. These properties are essential for the practical application of these compounds in different chemical environments.

科学研究应用

相转移催化:在Lasek和Mąkosza(1993)的研究中发现,苯乙腈在相转移催化条件下与丙烯基芳烃反应,生成取代的4-芳基-2-苯基丁腈。这表明4-(二氟甲氧基)苯乙腈在有机合成中的潜力,特别是在迈克尔加成反应中(Lasek & Mąkosza, 1993)。

不寻常的反应性和三聚体形成:Stazi等人(2010)的研究突显了相关化合物2-氟-4-(三氟甲基)-苯乙腈的不寻常反应模式。该化合物失去了三个氟原子,形成三聚体化合物。这些发现表明了独特的化学行为和在理解氟化学中的潜在应用(Stazi et al., 2010)。

二芳基异噁唑的氟化:Stephens和Blake(2004)探讨了使用Selectfluor®对一系列二芳基异噁唑进行C-4氟化。他们的研究展示了氟化技术在修改复杂有机分子的理化性质中的适用性(Stephens & Blake, 2004)。

栾根素的合成:Oldfield等人(2007)描述了使用苯乙腈衍生物合成[3,4,1′-13C3]栾根素的研究。这项研究展示了苯乙腈衍生物在合成同位素标记化合物用于分析目的中的作用(Oldfield, Chen, & Botting, 2007)。

硝基苯胺衍生物的制备:Su(2001)的研究涉及通过各种反应制备4-二氟甲氧基-2-硝基苯胺,展示了4-(二氟甲氧基)苯乙腈在合成重要有机化合物中的潜力(Su, 2001)。

致突变性质:在对辣木种子的研究中,发现类似苯乙腈的化合物具有致突变性。Villaseñor等人(1989)进行的这项研究揭示了这些化合物可能的生物效应和相关风险(Villaseñor, Finch, Lim-Sylianco, & Dayrit, 1989)。

光氧化还原催化:Lin和Prakash(2022)提出了一种使用光氧化还原催化方法对(杂)芳烃进行C(sp2)-H二氟甲氧基化的方法。这说明了4-(二氟甲氧基)苯乙腈在现代合成化学中的重要性,特别是在光催化和有机分子的官能团化方面(Lin & Prakash, 2022)。

合成方法的改进:Yi-tian(2012)的研究集中在改进苯乙腈衍生物的合成过程上。这项研究突显了为各种应用优化这类化合物的生产的持续努力(Yi-tian, 2012)。

安全和危害

作用机制

Target of Action

It is known to act as a nucleophile in synthetic reactions , suggesting that it may interact with electrophilic sites in biological molecules.

Mode of Action

As a nucleophile, 4-(Difluoromethoxy)phenylacetonitrile can replace another functional group in a molecule, leading to the creation of new compounds

生化分析

Biochemical Properties

4-(Difluoromethoxy)phenylacetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of 4-(Difluoromethoxy)phenylacetonitrile to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 4-(Difluoromethoxy)phenylacetonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Difluoromethoxy)phenylacetonitrile has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 4-(Difluoromethoxy)phenylacetonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Furthermore, 4-(Difluoromethoxy)phenylacetonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 4-(Difluoromethoxy)phenylacetonitrile change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(Difluoromethoxy)phenylacetonitrile is relatively stable under ambient conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 4-(Difluoromethoxy)phenylacetonitrile in in vitro and in vivo studies has shown that it can cause alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4-(Difluoromethoxy)phenylacetonitrile vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . High doses of 4-(Difluoromethoxy)phenylacetonitrile can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

属性

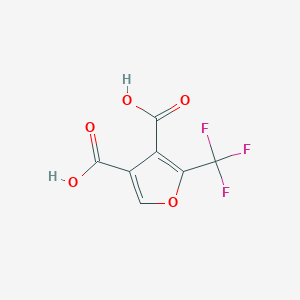

IUPAC Name |

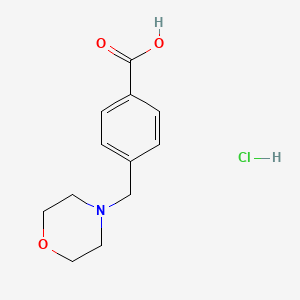

2-[4-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFWUQCOTXRZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371774 | |

| Record name | 4-(Difluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41429-16-7 | |

| Record name | 4-(Difluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41429-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)